molecular formula C17H18BrNO3 B12596352 Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- CAS No. 634151-27-2

Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-

Cat. No.: B12596352
CAS No.: 634151-27-2
M. Wt: 364.2 g/mol
InChI Key: DFLBTWJJWDRFLN-UHFFFAOYSA-N
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Description

Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- is a complex organic compound characterized by its unique structure, which includes a bromine atom, a hydroxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- typically involves multiple steps. One common method includes the bromination of benzeneacetamide followed by the introduction of the hydroxy and methoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary from room temperature to elevated temperatures, and solvents like dichloromethane or ethanol are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The bromine atom may also contribute to its reactivity and selectivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2-bromo-: Similar in structure but lacks the hydroxy and methoxy groups.

    Benzeneacetamide, N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-: Similar but without the bromine atom.

Uniqueness

Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]- is unique due to the presence of both the bromine atom and the hydroxy and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

634151-27-2

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

2-(2-bromophenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C17H18BrNO3/c1-22-16-10-12(6-7-15(16)20)8-9-19-17(21)11-13-4-2-3-5-14(13)18/h2-7,10,20H,8-9,11H2,1H3,(H,19,21)

InChI Key

DFLBTWJJWDRFLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=CC=C2Br)O

Origin of Product

United States

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